Netarsudil

説明

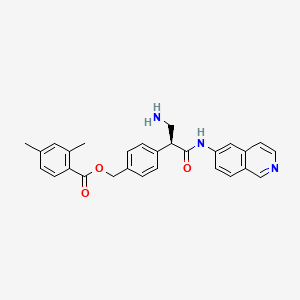

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURRXQUGYQRVML-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027774 | |

| Record name | Netarsudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254032-66-0 | |

| Record name | [4-[(1S)-1-(Aminomethyl)-2-(6-isoquinolinylamino)-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254032-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netarsudil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254032660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netarsudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Netarsudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETARSUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6I5QDT7QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Netarsudil's Dual Mechanism of Action on ROCK and NET Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Netarsudil is a novel ophthalmic solution approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its efficacy stems from a unique dual mechanism of action, targeting both the Rho-associated coiled-coil containing protein kinase (ROCK) and the norepinephrine transporter (NET). By inhibiting the ROCK pathway in the trabecular meshwork, this compound directly addresses the primary cause of pathologic outflow resistance. Concurrently, its inhibition of the NET pathway in the ciliary body is believed to reduce aqueous humor production. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Rho Kinase (ROCK) Inhibition Pathway

This compound's primary mechanism of action is the inhibition of ROCK, which plays a crucial role in regulating the contractility and stiffness of cells within the trabecular meshwork (TM), the eye's primary drainage tissue.[1] In glaucomatous states, the TM becomes stiff and less permeable, impeding the outflow of aqueous humor and elevating IOP.[2]

Mechanism of Action

ROCK activation leads to the phosphorylation of several downstream targets that increase actomyosin contractility and promote the formation of actin stress fibers and focal adhesions.[3][4] This results in TM cell stiffening and contraction, which reduces the effective filtration area for aqueous humor outflow.[5] this compound, and its more potent active metabolite this compound-M1, competitively inhibit ROCK1 and ROCK2, leading to a cascade of events that relaxes the TM.[6] This inhibition causes the disassembly of actin stress fibers and focal adhesions, expanding the TM tissue and increasing the outflow of aqueous humor through the conventional pathway.[7][8]

Caption: The ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of this compound.

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound and its active metabolite (this compound-M1) has been quantified through various biochemical and cell-based assays.

| Compound | Target | Assay Type | Value | Reference |

| This compound | ROCK1 | Kinase Inhibition | Kᵢ = 1 nM | [6] |

| ROCK2 | Kinase Inhibition | Kᵢ = 1 nM | [6] | |

| HTM Cells | Focal Adhesion Disruption | IC₅₀ = 16 nM | [6] | |

| PTM Cells | Actin Stress Fiber Disruption | IC₅₀ = 79 nM | [6] | |

| This compound-M1 | ROCK1/ROCK2 | Kinase Inhibition | ~5x more potent than this compound | [6] |

HTM: Human Trabecular Meshwork; PTM: Porcine Trabecular Meshwork

Key Experimental Protocols

This protocol outlines the measurement of ROCK1/ROCK2 kinase activity inhibition using a luminescent assay.

-

Assay Principle: The Kinase-Glo® Luminescent Kinase Assay quantifies the amount of ATP remaining in solution following a kinase reaction. Luminescence is inversely correlated with kinase activity.

-

Materials:

-

Recombinant human ROCK1/ROCK2 enzymes (Invitrogen).

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega).

-

White, flat-bottom, half-area, non-binding 96-well assay plates (Corning).

-

Serially diluted this compound or other test compounds in an appropriate buffer (e.g., DMSO).

-

Kinase reaction buffer containing ATP and the appropriate substrate for ROCK.

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO, then further dilute into the kinase reaction buffer.

-

Add 5 µL of the diluted compound or vehicle control to the wells of the 96-well plate.

-

Add 10 µL of the ROCK1 or ROCK2 enzyme solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add 15 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.[9]

-

This protocol describes a cell-based assay to quantify the disruption of focal adhesions in response to this compound.

-

Assay Principle: Transformed human trabecular meshwork (HTM) cells are cultured on a fibronectin-coated surface to promote the formation of focal adhesions. The effect of the test compound is assessed via immunocytochemistry targeting focal adhesion proteins like vinculin or paxillin.

-

Materials:

-

Transformed HTM cells.

-

Fibronectin-coated, glass-bottom 96-well plates.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Serially diluted this compound.

-

Fixative (e.g., 4% formaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin).

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., Hoechst 33342).

-

-

Methodology:

-

Seed HTM cells onto fibronectin-coated 96-well plates and culture until they form a stable monolayer with well-defined focal adhesions.

-

Treat the cells with serially diluted this compound or vehicle control in culture media and incubate for a set period (e.g., 6 hours).[6]

-

Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific binding sites with BSA solution.

-

Incubate with the primary anti-vinculin antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Counterstain nuclei with Hoechst stain.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Use image analysis software to quantify the number, size, and intensity of focal adhesions per cell.

-

Calculate the IC₅₀ value for focal adhesion disruption based on the dose-response curve.

-

The Norepinephrine Transporter (NET) Inhibition Pathway

This compound's secondary mechanism involves the inhibition of the norepinephrine transporter (NET).[10] This action is thought to lower IOP through two potential effects: reducing aqueous humor production and decreasing episcleral venous pressure (EVP).[1][6]

Mechanism of Action

NET is located on presynaptic noradrenergic neurons, including those innervating the ciliary body. Its function is to reuptake norepinephrine from the synaptic cleft, terminating its signaling. By inhibiting NET, this compound increases the local concentration and duration of action of norepinephrine.[5] This enhanced noradrenergic signaling is hypothesized to cause vasoconstriction of the ciliary body blood vessels, which reduces blood flow and consequently lowers the rate of aqueous humor production.[1] A reduction in EVP has also been observed, which may further facilitate aqueous outflow.[10]

References

- 1. [PDF] Measurement of Outflow Facility Using iPerfusion | Semantic Scholar [semanticscholar.org]

- 2. TRPV4-Rho signaling drives cytoskeletal and focal adhesion remodeling in trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. PhD Scientific Days [phd.kmcongress.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Rho kinase inhibitor for primary open‐angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of TGF-β2–Induced Trabecular Meshwork Fibrosis by Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Frontiers | Effects of this compound-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 10. Estimating outflow facility through pressure dependent pathways of the human eye | PLOS One [journals.plos.org]

Preclinical Pharmacological Profile of Netarsudil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Netarsudil, a first-in-class dual inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET). The information presented herein is intended to serve as a detailed resource for professionals in the fields of ophthalmology, pharmacology, and drug development.

Introduction

This compound is a novel ophthalmic solution approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension[1][2][3][4]. Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy in which elevated IOP is a major risk factor[5]. This compound's unique dual mechanism of action targets the conventional trabecular outflow pathway, the primary site of outflow resistance in glaucomatous eyes, offering a distinct therapeutic approach compared to other IOP-lowering agents[1][6][7].

Mechanism of Action

This compound exerts its IOP-lowering effect through a dual mechanism: inhibition of Rho kinase (ROCK) and the norepinephrine transporter (NET)[6][8][9][10].

Rho Kinase (ROCK) Inhibition

Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA[1]. In the trabecular meshwork (TM), activation of the Rho/ROCK pathway leads to increased actin stress fiber formation, focal adhesions, and cell contractility. This results in TM stiffness and reduced aqueous humor outflow, thereby elevating IOP[1].

This compound, and its more potent active metabolite this compound-M1, inhibit ROCK, leading to the relaxation of TM cells[2][8][11]. This relaxation is achieved through the disassembly of actin stress fibers and focal adhesions, which increases the effective filtration area of the TM and enhances aqueous humor outflow[1][8][12][13].

Below is a diagram illustrating the ROCK signaling pathway and the inhibitory effect of this compound.

Caption: ROCK Signaling Pathway and this compound Inhibition.

Norepinephrine Transporter (NET) Inhibition

This compound also inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft[1][6]. By blocking NET, this compound increases the local concentration and duration of action of norepinephrine. This is thought to have two effects that contribute to IOP reduction: a decrease in aqueous humor production and a reduction in episcleral venous pressure[2][8][14].

The diagram below illustrates the mechanism of NET inhibition by this compound.

Caption: Norepinephrine Transporter (NET) Inhibition by this compound.

Pharmacodynamics

In Vitro Potency

This compound and its active metabolite, this compound-M1, have demonstrated high potency in biochemical and cell-based assays. This compound-M1 is approximately five times more potent than the parent compound at inhibiting ROCK[2][8].

| Compound | Target | Assay Type | Potency (nM) |

| This compound | ROCK1 | Kinase Inhibition (Ki) | 1[8][9][15] |

| ROCK2 | Kinase Inhibition (Ki) | 1[8][9][15] | |

| Actin Stress Fiber Disruption (IC50) | Porcine TM Cells | 79[8][9][15] | |

| Focal Adhesion Disruption (IC50) | Human TM Cells | 16[8][9][15] | |

| This compound-M1 | ROCK | Kinase Inhibition | ~0.2 (5x more potent than this compound)[2][8] |

In Vivo Efficacy

Topical administration of this compound has been shown to produce significant and sustained reductions in IOP in normotensive animal models[8][15].

| Animal Model | Drug and Concentration | Dosing Regimen | Maximum IOP Reduction (mmHg) | Duration of Effect |

| Dutch Belted Rabbits | This compound 0.04% | Once Daily | 8.1 ± 0.7 | At least 24 hours[8] |

| Formosan Rock Monkeys | This compound 0.04% | Once Daily | 7.5 ± 1.1 | At least 24 hours[8] |

Pharmacokinetics

Following topical ocular administration, this compound is metabolized by corneal esterases to its active metabolite, this compound-M1[9]. This compound-M1 is the predominant form of the drug in the aqueous humor[9]. Preclinical studies in rabbits have shown that the half-life of this compound in ocular tissues such as the cornea and conjunctiva ranges from 12 to 27 hours[16]. Systemic exposure to this compound and its metabolite is very low following topical ocular dosing[4][16].

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound and its metabolites against ROCK1 and ROCK2.

Methodology:

-

A commercially available kinase assay kit is utilized[8][15].

-

Recombinant human ROCK1 and ROCK2 enzymes are used.

-

The assay is typically performed in a 96-well plate format.

-

Serial dilutions of this compound and other test compounds are prepared.

-

The compounds are incubated with the kinase, a fluorescently labeled peptide substrate, and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) is then determined from the IC50 value[8].

Actin Stress Fiber and Focal Adhesion Disruption Assays

Objective: To assess the functional activity of this compound on the cytoskeleton of trabecular meshwork cells.

Methodology:

-

Primary porcine or transformed human trabecular meshwork (TM) cells are cultured on glass coverslips[8][15].

-

Cells are treated with various concentrations of this compound or vehicle control for a defined period.

-

Following treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent solution.

-

For actin stress fiber visualization, cells are stained with fluorescently labeled phalloidin.

-

For focal adhesion visualization, cells are immunostained with an antibody against a focal adhesion protein (e.g., vinculin), followed by a fluorescently labeled secondary antibody.

-

Coverslips are mounted on microscope slides, and cells are imaged using fluorescence microscopy.

-

The disruption of actin stress fibers and focal adhesions is quantified by visual scoring or image analysis software.

-

The IC50 value is determined as the concentration of this compound that causes a 50% reduction in stress fibers or focal adhesions[8].

In Vivo Intraocular Pressure (IOP) Measurement

Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered this compound in animal models.

Methodology:

-

Normotensive Dutch Belted rabbits or Formosan Rock monkeys are used[8][15].

-

Baseline IOP is measured using a calibrated tonometer.

-

A single drop of the this compound formulation or vehicle is instilled into one eye of each animal, with the contralateral eye serving as a control.

-

IOP is measured in both eyes at multiple time points post-dosing (e.g., 1, 2, 4, 8, 24 hours)[8].

-

For multi-day studies, dosing is repeated once daily, and IOP measurements are taken at the same time points each day.

-

The change in IOP from baseline is calculated for each eye at each time point.

-

Statistical analysis is performed to compare the IOP reduction in the this compound-treated eyes versus the vehicle-treated eyes.

The following diagram illustrates a general workflow for preclinical screening of IOP-lowering compounds.

Caption: Preclinical Drug Discovery Workflow for Glaucoma.

Preclinical Safety

Preclinical safety studies in rabbits and monkeys have shown that this compound is well-tolerated with topical ocular administration[4][8][15]. The most common adverse effect observed was transient, mild to moderate conjunctival hyperemia, which is consistent with the vasodilatory effects of ROCK inhibitors[8][17][18]. Systemic toxicity was not observed, which is attributable to the low systemic exposure following topical ocular delivery[4][16].

Conclusion

The preclinical pharmacological profile of this compound demonstrates a novel, dual-acting compound with high potency and efficacy in relevant in vitro and in vivo models of glaucoma. Its unique mechanism of targeting the trabecular meshwork to increase aqueous humor outflow addresses a primary cause of elevated IOP. The favorable pharmacokinetic and safety profile established in preclinical studies has supported its successful clinical development and approval for the treatment of open-angle glaucoma and ocular hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound Mesylate used for? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery and Preclinical Development of this compound, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Portico [access.portico.org]

- 11. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Effects of this compound-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 13. This compound Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effects of this compound Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Preclinical Development of this compound, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Pooled Efficacy and Safety Profile of this compound Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

The Multifaceted Role of AR-13503: A Technical Deep Dive into the Active Metabolite of Netarsudil

For Immediate Release

This technical guide provides an in-depth analysis of AR-13503, the active metabolite of the Rho kinase (ROCK) inhibitor Netarsudil. Aimed at researchers, scientists, and drug development professionals, this document details the pharmacological profile, mechanism of action, and key experimental findings related to this potent kinase inhibitor.

Introduction

AR-13503 is the biologically active form of this compound, a therapeutic agent approved for the treatment of glaucoma. This compound is rapidly converted to AR-13503 by esterases in the eye.[1][2] This active metabolite is a potent inhibitor of both Rho-associated coiled-coil containing protein kinases (ROCK) and Protein Kinase C (PKC), playing a crucial role in the therapeutic effects of the parent drug.[3][4] This guide will explore the multifaceted role of AR-13503, from its molecular interactions to its physiological effects, supported by quantitative data and detailed experimental methodologies.

Pharmacological Profile

AR-13503 exhibits a strong inhibitory activity against multiple kinases, with a particularly high affinity for ROCK1 and ROCK2. The in vitro kinase inhibitory profile of AR-13503 has been characterized, revealing its potency and selectivity.

| Target Kinase | Inhibition Constant (Ki) (nM) |

| ROCK1 | 0.2 |

| ROCK2 | 0.2 |

| PKA | 1 |

| PKC-theta | 27 |

| MRCKA | 7 |

| CAMK2A | 13,689 |

Table 1: In Vitro Kinase Inhibitory Activity of AR-13503.[3]

In addition to its kinase inhibition, AR-13503 has demonstrated significant effects in cellular assays, highlighting its potential in modulating cellular behavior.

| Cell-Based Assay | IC50 (nM) |

| Porcine Trabecular Meshwork (PTM) Cells | 22 |

| Human Trabecular Meshwork (HTM) Cells | 3 |

| HUVEC Tube Formation | 21[5][6][7] |

Table 2: Cellular Activity of AR-13503.[3]

Pharmacokinetic studies have shown that after topical ocular administration of this compound, systemic exposure to both the parent drug and AR-13503 is minimal.[2][8][9] In a study with healthy volunteers, only one plasma sample showed a quantifiable concentration of AR-13503 (0.11 ng/mL) after 8 days of daily dosing.[1][8]

Mechanism of Action

The primary mechanism of action of AR-13503 involves the inhibition of the Rho kinase pathway. This pathway is a critical regulator of cellular contraction, actin cytoskeleton organization, and cell adhesion.

Figure 1: Simplified signaling pathway of ROCK inhibition by AR-13503.

By inhibiting ROCK, AR-13503 leads to a decrease in the phosphorylation of myosin light chain (MLC), a key event in smooth muscle and non-muscle cell contraction. This results in the relaxation of the trabecular meshwork, increased aqueous humor outflow, and consequently, a reduction in intraocular pressure.[10][11]

Key Experimental Findings and Protocols

Effects on the Trabecular Meshwork

AR-13503 has been shown to induce profound changes in the actin cytoskeleton of trabecular meshwork (TM) cells, leading to a reduction in cellular contractility.

Protocol: A three-dimensional collagen gel contraction assay is a common method to evaluate the contractility of TM cells.[12][13][14][15]

-

Cell Culture: Primary human or porcine TM cells are cultured.

-

Gel Preparation: Cells are embedded in a collagen type I gel matrix in a 24-well plate.

-

Treatment: The collagen gels are treated with various concentrations of AR-13503.

-

Contraction Measurement: The diameter of the collagen gels is measured over time to quantify the extent of contraction.

-

Data Analysis: The change in gel area is calculated and compared between treated and control groups.

Figure 2: Workflow for the trabecular meshwork contraction assay.

Protocol: Immunofluorescence staining is used to visualize the effects of AR-13503 on the actin cytoskeleton.[11][16][17][18]

-

Cell Culture: TM cells are grown on glass coverslips.

-

Treatment: Cells are treated with AR-13503 for a specified duration.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Staining: F-actin is stained with fluorescently labeled phalloidin, and nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted and imaged using a fluorescence microscope.

Protocol: Western blotting is employed to quantify the levels of phosphorylated myosin light chain (p-MLC).[16]

-

Cell Culture and Treatment: TM cells are cultured and treated with AR-13503.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-MLC and total MLC.

-

Detection and Quantification: The chemiluminescent signal is detected, and the ratio of p-MLC to total MLC is quantified.

Anti-Angiogenic and Barrier-Protective Effects

AR-13503 has demonstrated potent anti-angiogenic properties and the ability to enhance the barrier function of the retinal pigment epithelium (RPE).[5][6][7]

Protocol: This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

-

Matrigel Coating: A 96-well plate is coated with Matrigel.

-

Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel and treated with various concentrations of AR-13503.

-

Incubation: The plate is incubated to allow for tube formation.

-

Imaging and Quantification: The formation of tube-like structures is imaged and quantified.

Result: AR-13503 inhibited HUVEC tube formation with an IC50 of 21 nM.[5][6][7]

Protocol: This assay measures the integrity of the RPE barrier by assessing transepithelial electrical resistance (TER).[5]

-

Cell Culture: Primary porcine RPE cells are cultured on transwell inserts.

-

Treatment: Confluent RPE monolayers are treated with AR-13503.

-

TER Measurement: TER is measured at various time points using an epithelial volt-ohm meter.

-

Data Analysis: Changes in TER are calculated and compared between treated and control groups.

Result: Treatment with 400 nM AR-13503 resulted in a 200% increase in TER in primary porcine RPE monolayers.[5]

In Vivo Efficacy in Retinal Neovascularization

The efficacy of AR-13503 in a model of proliferative retinopathy has been evaluated in the oxygen-induced retinopathy (OIR) mouse model.[7]

Protocol: The OIR model is a standard preclinical model for studying retinal neovascularization.

-

Induction of Retinopathy: Postnatal day 7 (P7) mouse pups are exposed to 75% oxygen for 5 days, followed by a return to room air to induce relative hypoxia and subsequent neovascularization.

-

Treatment: Mice are treated with intraperitoneal injections of AR-13503.

-

Retinal Flat Mounts: At P17, mice are euthanized, and their retinas are dissected and stained to visualize the vasculature.

-

Quantification of Neovascularization: The area of neovascularization is quantified using image analysis software.

Result: In a mouse model of proliferative diabetic retinopathy, AR-13503 administered at 1.25 mg/kg via intraperitoneal injection once daily for 5 days, in combination with the anti-VEGF agent aflibercept, resulted in a significant decrease in the development of aberrant neovascularization, with the combination showing a greater reduction (~75%) than aflibercept alone (~55%).[7]

Sustained-Release Implant

A sustained-release intravitreal implant containing AR-13503 has been developed to provide long-term delivery of the drug to the posterior segment of the eye for the treatment of retinal diseases like diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD).[5][6][10][19][20][21]

Preclinical studies have shown that a bio-erodible polyesteramide polymer implant can provide a controlled, zero-order release of AR-13503 for over 100 days in vitro.[5] In animal models, this implant delivered therapeutic levels of AR-13503 to the retina and choroid for 5 to 6 months with negligible systemic exposure.[10]

Conclusion

AR-13503, the active metabolite of this compound, is a potent dual inhibitor of ROCK and PKC. Its multifaceted mechanism of action, encompassing the relaxation of the trabecular meshwork, inhibition of angiogenesis, and enhancement of the RPE barrier, underscores its therapeutic potential in a range of ophthalmic disorders. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration and clinical application of this promising compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C28H27N3O3 | CID 66599893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Preclinical Development of this compound, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Aerie Pharmaceuticals Announces Acceptance of Its IND Application for Sustained-Release Implant for Retinal Diseases - - Modern Optometry [modernod.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AR-13503 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Effects of this compound-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. mdpi.com [mdpi.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. JCI Insight - Dysregulation of septin cytoskeletal organization in the trabecular meshwork contributes to ocular hypertension [insight.jci.org]

- 17. Phalloidin staining protocol | Abcam [abcam.com]

- 18. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. | BioWorld [bioworld.com]

- 20. Aerie Pharmaceuticals Initiates First-in-Human Clinical Trial of AR-13503 Sustained Release Intravitreal Implant in Patients with Wet AMD and DME - - Modern Optometry [modernod.com]

- 21. EX-99.1 [sec.gov]

Unraveling the Molecular Tapestry: Netarsudil's Interaction with the Trabecular Meshwork

A Technical Guide for Researchers and Drug Development Professionals

Netarsudil, a potent Rho kinase (ROCK) inhibitor, has emerged as a significant therapeutic agent in the management of glaucoma. Its primary mechanism of action involves the intricate molecular interactions within the trabecular meshwork (TM), the principal site of aqueous humor outflow resistance. This in-depth technical guide elucidates the core molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Effects of this compound on Trabecular Meshwork Physiology

This compound's engagement with the trabecular meshwork results in a cascade of cellular and physiological changes that collectively enhance aqueous humor outflow. The following tables summarize the key quantitative data from various preclinical and clinical studies.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | ROCK1 K (nM) | ROCK2 K (nM) | HTM IC (nM) | HTM Hydrogel Contraction EC (nM) |

| This compound | - | - | - | 35.9 [1][2] |

| Compound A | - | - | - | 3.7[1][2] |

| Compound B | - | - | - | 22.2[1][2] |

| Compound C | - | - | - | 6.7 |

| Compound D | - | - | - | 123.3 |

HTM: Human Trabecular Meshwork. Data presented as mean values. K and IC values were not explicitly found in the provided search results for this compound itself.

Table 2: Effect of this compound on Aqueous Humor Outflow Facility

| Study Type | Model | This compound Concentration/Dose | Change in Outflow Facility | Reference |

| Ex vivo Perfusion | Enucleated Human Eyes | 0.3 µM (this compound-M1) | +59.7% vs. control | [3][4] |

| Ex vivo Perfusion | Enucleated Mouse Eyes | This compound-M1 | +56% (C57 mice), +91% (CD1 mice) | [4] |

| In vivo | Living Monkeys | 0.04% Topical | Increased outflow facility | [4] |

| Clinical Trial (Phase 2) | Patients with POAG or OHT | 0.02% Once Daily (7 days) | +0.039 µL/min/mm Hg (vs. 0.007 for vehicle) | [5] |

POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension.

Table 3: Clinical Efficacy of this compound in Lowering Intraocular Pressure (IOP)

| Study Population | This compound Dose | Duration | Mean IOP Reduction | Reference |

| Patients with POAG or OHT | 0.02% Once Daily | 8 days | -4.52 mm Hg (vs. -0.98 mm Hg for vehicle) | [5] |

| Patients with Steroid-Induced Glaucoma | Not specified | 1 month | 8.6 mm Hg | [6] |

| Normotensive Dutch Belted Rabbits | Not specified | 24 hours | Sustained IOP reduction | [5] |

Core Molecular Interactions: The ROCK Signaling Pathway

This compound's primary molecular target is Rho-associated coiled-coil containing protein kinase (ROCK). In the trabecular meshwork, the Rho/ROCK signaling pathway is a critical regulator of cellular contractility, extracellular matrix (ECM) deposition, and cell adhesion.

Activation of the RhoA GTPase, often triggered by agonists like transforming growth factor-beta (TGF-β), leads to the activation of ROCK. ROCK, in turn, phosphorylates several downstream targets, including Myosin Light Chain (MLC) and MLC phosphatase (MLCP). Phosphorylation of MLC promotes actin-myosin interaction, leading to increased cell contraction and stiffness. ROCK also influences the actin cytoskeleton by phosphorylating and activating LIM kinase (LIMK), which then inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin stress fibers.

This compound, by competitively inhibiting the ATP-binding site of ROCK, disrupts this entire cascade. This inhibition leads to:

-

Decreased TM cell contractility: Reduced MLC phosphorylation leads to TM cell relaxation.

-

Disassembly of actin stress fibers: Inhibition of the ROCK/LIMK/cofilin pathway promotes the breakdown of actin stress fibers.

-

Reduced ECM deposition: this compound has been shown to decrease the expression of fibrotic proteins such as fibronectin and α-smooth muscle actin (α-SMA) in the TM.[6]

-

Altered cell adhesions: The disassembly of the actin cytoskeleton and changes in cellular tension affect focal adhesions, the points of contact between the cell and the ECM.

Caption: this compound inhibits ROCK, preventing downstream signaling that leads to TM cell contraction and stiffness.

Experimental Protocols

The following section details the methodologies for key experiments cited in the study of this compound's effects on the trabecular meshwork.

Human Trabecular Meshwork (HTM) Cell Culture

Objective: To isolate and culture primary human trabecular meshwork cells for in vitro experiments.

Protocol:

-

Tissue Acquisition: Obtain human donor corneoscleral rims discarded after transplant surgery, following institutional review board approval and the tenets of the Declaration of Helsinki.[1][2]

-

TM Dissection: Under a dissection microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral ring.

-

Explant Culture: Place small explants of the TM tissue in a culture dish with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Cell Migration and Proliferation: Allow HTM cells to migrate out from the explants and proliferate on the culture surface.

-

Subculturing: Once confluent, detach the cells using trypsin-EDTA and subculture them for experiments.

-

Cell Characterization: Validate the identity of the HTM cells by their characteristic morphology and the expression of specific markers such as myocilin in response to dexamethasone treatment.[2]

Caption: A streamlined workflow for the isolation and culture of primary human trabecular meshwork cells.

Measurement of Aqueous Humor Outflow Facility

Objective: To quantify the effect of this compound on the rate of aqueous humor outflow.

Protocol (Ex vivo Perfusion of Human Eyes):

-

Eye Preparation: Obtain paired human donor eyes and cannulate the anterior chamber with two needles.

-

Perfusion System: Connect the needles to a perfusion system that maintains a constant pressure (e.g., 15 mm Hg).[3][7]

-

Baseline Measurement: Perfuse the eyes with a vehicle solution and record the baseline outflow facility.

-

Drug Perfusion: Switch the perfusion medium to a solution containing this compound (or its active metabolite, this compound-M1) at a specified concentration (e.g., 0.3 µM).[3][7]

-

Data Acquisition: Continuously monitor the flow rate required to maintain the constant pressure. The outflow facility is calculated from the flow rate and the pressure.

-

Tracer Perfusion: Towards the end of the experiment, fluorescent microspheres can be added to the perfusate to visualize the outflow pathways.[3][7]

-

Histological Analysis: After perfusion, fix the eyes for histological and immunohistochemical analysis of the TM.

Caption: A step-by-step workflow for the ex vivo measurement of aqueous humor outflow facility in human eyes.

Immunofluorescence Staining of Actin Cytoskeleton

Objective: To visualize the effect of this compound on actin stress fibers in HTM cells.

Protocol:

-

Cell Seeding: Seed HTM cells on glass coverslips and culture until they reach the desired confluency.

-

Drug Treatment: Treat the cells with this compound at a specified concentration and for a defined period.

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilization: Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% bovine serum albumin in PBS).

-

Phalloidin Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain for F-actin.[8]

-

Nuclear Staining: Counterstain the nuclei with a DNA-binding dye like DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Quantification: Quantify the changes in actin stress fibers using image analysis software.

Conclusion

This compound's molecular interactions with the trabecular meshwork are multifaceted, primarily revolving around the inhibition of the Rho/ROCK signaling pathway. This leads to a reduction in TM cell contractility, disassembly of actin stress fibers, and alterations in the extracellular matrix, all of which contribute to an increase in aqueous humor outflow facility and a subsequent lowering of intraocular pressure. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of targeting the trabecular meshwork in glaucoma.

References

- 1. Effects of this compound-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of this compound-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 3. This compound Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Preclinical Development of this compound, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the ROCK inhibitor this compound for the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. This compound Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The ROCK Inhibitor Netarsudil: A Technical Guide to its Impact on Actin Stress Fibers and Cellular Adhesion in the Trabecular Meshwork

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and cellular effects of Netarsudil, a potent Rho-associated protein kinase (ROCK) inhibitor. The primary focus is on its mechanism of action within the trabecular meshwork (TM), specifically detailing its impact on the actin cytoskeleton and cellular adhesion—key factors in the regulation of aqueous humor outflow and intraocular pressure (IOP).

Core Mechanism of Action: Targeting the Rho/ROCK Pathway

This compound is a first-in-class ROCK inhibitor approved for the treatment of glaucoma.[1] Its primary therapeutic effect is achieved by increasing aqueous humor outflow through the conventional pathway.[2][3] This is accomplished by directly targeting the contractile properties of TM cells.[2][4] The underlying mechanism involves the inhibition of the Rho/ROCK signaling pathway, a central regulator of actin cytoskeleton dynamics and cell contractility.[5]

RhoA, a small GTPase, activates ROCK, which in turn phosphorylates downstream targets to promote the assembly of actin stress fibers and the formation of focal adhesions.[1] By inhibiting ROCK, this compound disrupts this cascade, leading to a reduction in TM cell stiffness and contractility, ultimately relaxing the TM tissue and facilitating aqueous humor outflow.[2][4]

Quantitative Impact on Cellular Functions

This compound's potency has been quantified in various in vitro assays using primary trabecular meshwork cells and immortalized cell lines. These studies demonstrate its effectiveness at nanomolar concentrations.

| Parameter | Cell Type | Value | Reference |

| IC50 for Actin Stress Fiber Disruption | Primary Porcine TM Cells | 79 nM | [4] |

| IC50 for Focal Adhesion Disruption | Transformed Human TM Cells | 16 nM | [4] |

| EC50 for Reversing TM Hydrogel Contraction | Human TM Cells | 35.9 nM | [6] |

| Ki for ROCK1 Inhibition | Biochemical Assay | 1 nM | [4] |

| Ki for ROCK2 Inhibition | Biochemical Assay | 1 nM | [4] |

Table 1: Potency of this compound in Cellular and Biochemical Assays

Impact on Actin Stress Fibers

Actin stress fibers are contractile bundles of actin filaments that contribute to the structural integrity and stiffness of the cell. In glaucomatous TM cells, there is an increase in the thickness and abundance of these fibers, leading to increased tissue rigidity and reduced aqueous outflow.[5][6]

This compound treatment leads to the rapid and dose-dependent disassembly of actin stress fibers in TM cells.[4][5] Live-cell imaging studies have shown that in normal TM (NTM) cells treated with 1 µM this compound, stress fibers begin to disassemble within minutes and are virtually undetectable by two hours.[5] In glaucomatous TM (GTM) cells, which have characteristically thicker stress fibers, disassembly is also observed but may take longer (>120 minutes).[5][6] This cytoskeletal change results in altered cell morphology, with cells often assuming a more relaxed, stellate appearance.[1]

Impact on Cellular Adhesion

Cellular adhesion, mediated by focal adhesions, is critical for connecting the actin cytoskeleton to the extracellular matrix (ECM). These multi-protein complexes, containing proteins such as paxillin and vinculin, are essential for cell contractility and mechanosensing. Inhibition of the ROCK pathway by this compound leads to the disruption and disassembly of focal adhesions.[2][4]

Studies using immunofluorescence have demonstrated a significant reduction in the size and number of paxillin-containing focal adhesions in TM cells following this compound treatment.[4] This disruption of cell-matrix adhesion complements the disassembly of actin stress fibers, contributing to the overall relaxation of the TM tissue.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Immunofluorescence Staining for Actin Stress Fibers and Focal Adhesions

This protocol details the visualization of F-actin and focal adhesion proteins (e.g., paxillin, vinculin) in cultured human trabecular meshwork (hTM) cells.

Materials:

-

Human Trabecular Meshwork (hTM) cells

-

Glass coverslips or chamber slides (may be coated with fibronectin)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., mouse anti-paxillin, rabbit anti-vinculin)

-

Fluorophore-conjugated secondary antibodies (e.g., Goat anti-mouse Alexa Fluor 488)

-

Fluorophore-conjugated Phalloidin (e.g., Alexa Fluor 568 Phalloidin)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed hTM cells onto fibronectin-coated glass coverslips or chamber slides and culture until they reach 60-80% confluency.

-

Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6 hours).[4]

-

Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Wash three times with PBS. Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-paxillin) in Blocking Buffer. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the appropriate fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

-

Quantification: Analyze images using software such as ImageJ or INCell Analyzer to measure the total area of focal adhesions or the average length and thickness of stress fibers per cell.[4]

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This protocol describes the detection of changes in the phosphorylation status of Myosin Light Chain (MLC), a key downstream effector of ROCK, in response to this compound.

Materials:

-

Cultured hTM cells

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers (for wet or semi-dry transfer)

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-MLC, mouse anti-total-MLC, mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Cell Culture and Treatment: Grow hTM cells to near confluency in culture dishes. Treat with this compound or vehicle for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using Lysis Buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. For phospho-proteins, 5% BSA in TBST is often preferred.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MLC), diluted in Blocking Buffer, overnight at 4°C with agitation.

-

Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MLC and a loading control (e.g., GAPDH) to normalize the p-MLC signal.

Cell-Matrix Adhesion Assay

This assay quantifies the ability of TM cells to adhere to an extracellular matrix substrate, an effect modulated by this compound.

Materials:

-

96-well tissue culture plates

-

ECM protein for coating (e.g., Fibronectin, Collagen I)

-

PBS

-

Blocking Buffer (e.g., 1% heat-inactivated BSA in serum-free medium)

-

hTM cells

-

This compound

-

Calcein-AM or Crystal Violet stain

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 1-10 µg/mL fibronectin in PBS) overnight at 4°C or for 2 hours at room temperature.

-

Blocking: Wash the wells twice with PBS. Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1 hour at 37°C.

-

Cell Preparation: Harvest hTM cells using a non-enzymatic cell dissociation buffer to preserve surface receptors. Wash and resuspend the cells in serum-free medium.

-

Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Cell Seeding: Wash the coated plate once with PBS. Add the treated cell suspension to the wells (e.g., 50,000 cells/well).

-

Adhesion Incubation: Allow the cells to adhere for a specific period (e.g., 60-90 minutes) at 37°C.

-

Removal of Non-adherent Cells: Gently wash the wells two to three times with PBS to remove non-adherent cells.

-

Quantification:

-

Crystal Violet Method: Fix the remaining adherent cells with methanol. Stain with 0.5% crystal violet solution. Wash away excess stain, allow to dry, and solubilize the stain with a solution like 10% acetic acid. Read the absorbance on a plate reader.

-

Calcein-AM Method: If cells were pre-loaded with Calcein-AM before seeding, read the fluorescence of the remaining adherent cells directly on a fluorescence plate reader.

-

-

Analysis: Compare the absorbance/fluorescence readings from this compound-treated wells to the vehicle control to determine the percentage reduction in cell adhesion.

Conclusion

This compound exerts a profound and targeted effect on the cellular machinery of the trabecular meshwork. By potently inhibiting the Rho/ROCK signaling pathway, it induces the disassembly of actin stress fibers and the disruption of focal adhesions. These coordinated cellular changes lead to a reduction in TM cell contractility and stiffness, relaxing the tissue to enhance aqueous humor outflow. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the molecular basis of glaucoma and the development of next-generation IOP-lowering therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Effects of this compound-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 3. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining Netarsudil Potency: A Technical Guide to Biochemical Kinase Assays

For Immediate Release

This technical guide provides an in-depth overview of the biochemical kinase assays utilized to determine the potency of Netarsudil, a primary agent in the management of glaucoma. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying biochemical processes.

This compound is a potent inhibitor of Rho-associated protein kinase (ROCK), and its therapeutic efficacy is intrinsically linked to its ability to modulate the activity of two key isoforms, ROCK1 and ROCK2.[1] This guide will focus on the in vitro methods used to quantify this inhibition.

Quantitative Analysis of this compound Potency

The inhibitory activity of this compound and its active metabolite, this compound-M1, against ROCK1 and ROCK2 has been determined using in vitro kinase assays.[1] The potency is typically expressed as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

| Compound | Target Kinase | Ki (nM) |

| This compound | ROCK1 | 1 |

| This compound | ROCK2 | 1 |

| This compound-M1 | ROCK1 | ~0.2 |

| This compound-M1 | ROCK2 | ~0.2 |

Table 1: Inhibitory potency (Ki) of this compound and its active metabolite, this compound-M1, against ROCK1 and ROCK2 kinases. Data compiled from publicly available research.[1][2]

The Rho-Kinase Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as cell contraction, motility, and adhesion. In the context of glaucoma, inhibition of ROCK in the trabecular meshwork leads to a decrease in actin stress fibers and focal adhesions, resulting in increased aqueous humor outflow and a reduction in intraocular pressure.

Experimental Protocol: Luminescent Kinase Assay

The potency of this compound against ROCK1 and ROCK2 is determined using a luminescent kinase assay, which quantifies the amount of ATP remaining after the kinase reaction. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a commonly employed commercial kit for this purpose.[3]

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes (e.g., from Invitrogen/Thermo Fisher Scientific)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

This compound (serially diluted)

-

Suitable peptide substrate for ROCK kinases (e.g., S6K synthetic peptide)

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

96-well white, flat-bottom, half-area, nonbinding assay plates

Procedure:

-

Reagent Preparation: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Prepare serial dilutions of this compound in the kinase buffer.

-

Kinase Reaction Setup:

-

In a 96-well plate, add the kinase buffer.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Add the ROCK1 or ROCK2 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the kinase.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Luminescence Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the prepared Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([ATP] / Km)), where [ATP] is the concentration of ATP used in the assay and Km is the Michaelis constant of the kinase for ATP.[3]

-

Logical Relationship in Data Interpretation

The interpretation of the data from these assays follows a clear logical progression. The primary experimental output is a measure of luminescence, which is then used to derive the IC50 value. This, in turn, is converted to the Ki, providing a standardized measure of inhibitory potency.

This technical guide provides a foundational understanding of the biochemical assays critical for evaluating the potency of this compound. The detailed protocols and data presentation are intended to support the research and development efforts within the scientific community.

References

- 1. Discovery and Preclinical Development of this compound, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Effects of this compound-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Netarsudil's Effect on Episcleral Venous Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the early research on the effect of Netarsudil on episcleral venous pressure (EVP). This compound, a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor, has emerged as a novel treatment for glaucoma, primarily by reducing intraocular pressure (IOP).[1][2] A key component of its mechanism of action is its ability to lower EVP, a factor that contributes to the total resistance to aqueous humor outflow.[3] This guide provides a comprehensive overview of the quantitative data from early studies, detailed experimental protocols used to measure EVP, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Episcleral Venous Pressure

Early clinical and preclinical studies have consistently demonstrated this compound's ability to reduce episcleral venous pressure. The following tables summarize the key quantitative findings from this research.

| Study Population | Drug/Concentration | Duration of Treatment | Baseline EVP (mmHg) | Post-Treatment EVP (mmHg) | Percentage Change in EVP | Statistical Significance (p-value) | Citation |

| Healthy Volunteers (n=11) | This compound 0.02% | 7 days | 7.9 ± 1.2 | 7.2 ± 1.8 | -10% | P = 0.01 | [4][5] |

| Healthy Volunteers (n=10) | This compound 0.02% | 7 days | Not specified | Not specified | -9% | P = 0.01 | |

| Glaucoma/Ocular Hypertension Patients (n=20) | This compound 0.02% | Not specified | Not specified | Not specified | -9.5% (compared to baseline) | P = 0.0113 | [3] |

| Glaucoma/Ocular Hypertension Patients (n=20) | This compound 0.02% | Not specified | Not specified | Not specified | -12.6% (compared to placebo) | P = 0.0003 | [3] |

Table 1: Summary of this compound's Effect on Episcleral Venous Pressure in Human Studies. This table consolidates data from early clinical trials investigating the impact of this compound 0.02% ophthalmic solution on EVP in both healthy individuals and patients with glaucoma or ocular hypertension.

| Study Population | Drug/Concentration | Key Findings Related to EVP | Citation |

| Treatment-naïve glaucoma suspects or ocular hypertension subjects (n=10) | This compound 0.02% | Increased episcleral venous flow rate from 0.40 ± 0.22 µL/minute at baseline to 0.69 ± 0.45 µL/min 1 hour after the first instillation (P = 0.01). | [6][7] |

| Treatment-naïve glaucoma suspects or ocular hypertension subjects (n=10) | This compound 0.02% | Episcleral vessel diameter increased from a baseline of 61.3 ± 5.3 µm to 78.0 ± 6.6 µm 1 hour after the first instillation (P < 0.05). | [6][7] |

| Patients with Sturge-Weber syndrome and glaucoma (n=5) | This compound 0.02% | Significant IOP reduction was observed, suggesting a potential role for this compound in conditions with elevated EVP. | [8] |

Table 2: Additional Studies on this compound's Impact on Episcleral Vasculature and Intraocular Pressure in Specific Patient Populations. This table highlights research that, while not directly measuring EVP, provides strong evidence for this compound's mechanism of action on the episcleral venous system.

Experimental Protocols

The measurement of episcleral venous pressure is a critical component in understanding the ocular hypotensive effects of drugs like this compound. Two primary methods have been employed in the cited early research: Venomanometry and Erythrocyte-mediated Angiography.

Measurement of Episcleral Venous Pressure via Venomanometry

Principle: Venomanometry involves applying a known external pressure to an episcleral vein and observing the pressure at which the vein collapses. This collapse pressure is considered to be equivalent to the intravenous pressure.

Apparatus:

-

Episcleral Venomanometer: A device, often mounted on a slit lamp, with a pressure-controlled air chamber and a transparent, flexible silicone membrane at the tip.[9] The membrane has an indicator ring to aid in positioning.

-

Pressure Transducer and Control Unit: To precisely control and record the pressure applied to the vein.

-

High-Definition Video Camera: To record the process of venous collapse for objective analysis.

-

Image Analysis Software: To analyze the video frames and determine the point of venous collapse based on changes in vessel brightness or diameter.[10]

Procedure:

-

Subject Preparation: The subject is seated comfortably at the slit lamp. A topical anesthetic is applied to the eye to minimize discomfort.

-

Vein Selection: A suitable, non-mobile episcleral vein is identified, typically in the temporal quadrant of the eye.

-

Venomanometer Positioning: The venomanometer tip is brought into gentle contact with the sclera, overlying the selected vein. The indicator ring on the membrane helps in precise positioning.

-

Pressure Application: The pressure in the air chamber is gradually increased in a controlled manner. This pressure is transmitted through the silicone membrane to the episcleral vein.

-

Observation and Recording: The collapse of the vein is observed and recorded using the high-definition camera. The pressure is increased until the vein is partially or fully collapsed.

-

Endpoint Determination: The pressure at which the vein collapses to a predetermined degree (e.g., 50% reduction in diameter or a specific change in brightness) is recorded as the episcleral venous pressure.[10] Image analysis software is used to objectively determine this endpoint from the recorded video.

-

Data Analysis: Multiple measurements are typically taken and averaged to ensure accuracy and reproducibility.

Measurement of Episcleral Venous Flow via Erythrocyte-mediated Angiography (EMA)

Principle: EMA is an imaging technique that directly measures the velocity of red blood cells (erythrocytes) in vivo. By tracking the movement of fluorescently labeled erythrocytes through the episcleral veins, the blood flow rate can be calculated.

Procedure:

-

Erythrocyte Preparation:

-

A small sample of the subject's blood is drawn.

-

Erythrocytes are isolated from the whole blood.

-

The isolated erythrocytes are labeled with a fluorescent dye, such as indocyanine green (ICG).

-

-

Infusion: The labeled autologous erythrocytes are re-injected into the subject's bloodstream intravenously.

-

Image Acquisition:

-

A scanning laser ophthalmoscope (SLO) or a similar imaging device is used to visualize the episcleral vessels.

-

High-speed video recordings are captured as the fluorescently labeled erythrocytes pass through the episcleral veins.

-

-

Image Analysis:

-

Specialized software is used to track the movement of individual erythrocytes from frame to frame in the recorded video.

-

The velocity of the erythrocytes is calculated based on the distance traveled over a known time interval.

-

The diameter of the episcleral vein is also measured from the images.

-

-

Flow Rate Calculation: The episcleral venous blood flow rate is calculated using the measured erythrocyte velocity and the vessel diameter.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows described above.

Caption: Figure 1: this compound's Dual Mechanism of Action.

Caption: Figure 2: Simplified ROCK Signaling Pathway.

Caption: Figure 3: NET Inhibition at the Episcleral Vasculature.

Caption: Figure 4: Venomanometry Experimental Workflow.

Caption: Figure 5: EMA Experimental Workflow.

References

- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 2. Optica Publishing Group [opg.optica.org]

- 3. The Effects of this compound Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A practical venomanometer. Measurement of episcleral venous pressure and assessment of the normal range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Plexus-Specific Retinal Capillary Blood Flow Analysis Using Erythrocyte Mediated Angiography and Optical Coherence Tomography Angiography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Netarsudil on Human Trabecular Meshwork (HTM) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netarsudil, the active ingredient in Rhopressa®, is a potent inhibitor of Rho-associated protein kinase (ROCK) and a norepinephrine transporter (NET) inhibitor.[1][2][3] It is clinically used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[4] The primary mechanism of action of this compound involves increasing the outflow of aqueous humor through the trabecular meshwork (TM), the tissue responsible for regulating IOP.[2][3][5] In vitro studies using cultured human trabecular meshwork (HTM) cells are crucial for elucidating the cellular and molecular mechanisms underlying this compound's effects. These studies provide a controlled environment to investigate the drug's impact on cell contractility, cytoskeleton organization, extracellular matrix (ECM) dynamics, and signaling pathways.[6][7][8]

This document provides detailed application notes and protocols for testing the effects of this compound on HTM cells in an in vitro setting.

Key Cellular Effects of this compound on HTM Cells

This compound exerts its effects on HTM cells primarily through the inhibition of the Rho/ROCK signaling pathway, which leads to:

-

Disruption of Actin Stress Fibers and Focal Adhesions: this compound treatment leads to the disassembly of actin stress fibers and a reduction in focal adhesions, resulting in changes to cell shape and a more relaxed cellular phenotype.[1][2][9]

-

Reduced Cell Contractility: By inhibiting the ROCK-mediated phosphorylation of myosin light chain, this compound reduces the contractility of HTM cells.[9] This is a key factor in increasing the outflow of aqueous humor.

-

Modulation of Extracellular Matrix (ECM) Production: this compound can block the profibrotic effects of transforming growth factor-β2 (TGF-β2), a cytokine implicated in the pathology of glaucoma.[1][2] It has been shown to decrease the expression of fibrosis-related proteins.[2]

-

Increased Phagocytosis: Studies have shown that this compound can potently stimulate the phagocytic uptake of extracellular vesicles by HTM cells, which may contribute to the clearing of outflow channels.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of this compound and its active metabolite, this compound-M1, on HTM cells and related targets.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Target | Assay Type | Value | Reference |

| This compound | ROCK1 | Kinase Assay | Ki = 1 nM | [1][2] |

| This compound | ROCK2 | Kinase Assay | Ki = 1 nM | [1][2] |

| This compound-M1 | ROCK1/ROCK2 | Kinase Assay | ~5-fold more potent than this compound | [1][2] |

| This compound | Focal Adhesion Disruption (HTM cells) | Cell-based Assay | IC50 = 16 nM | [1][2] |

| This compound | Actin Stress Fiber Disruption (Porcine TM cells) | Cell-based Assay | IC50 = 79 nM | [1][2] |

| Compound A | ROCK1/ROCK2 | Kinase Assay | Ki ≈ 1.4 nM | [11] |

| Compound C | ROCK1/ROCK2 | Kinase Assay | Ki ≈ 1.5 nM | [11] |

| Compound C | Focal Adhesion Disruption (HTM cells) | Cell-based Assay | IC50 ≈ 5.6 nM | [11] |

| Compound A | Focal Adhesion Disruption (HTM cells) | Cell-based Assay | IC50 ≈ 15 nM | [11] |

Table 2: Effect of this compound on HTM Cell Contractility

| Treatment | Model | Effect | Quantitative Change | Reference |

| This compound (35.9 nM) | 3D HTM Hydrogel (TGFβ2-induced) | Reversal of Contraction | ~120% relaxation | [6] |

| This compound (1.0 µM) | 3D HTM Hydrogel (TGFβ2-induced) | Reversal of Contraction | Reference for maximal relaxation | [6] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the in vitro effects of this compound on HTM cells.

Protocol 1: HTM Cell Culture

Objective: To establish and maintain primary or immortalized HTM cell cultures for subsequent experiments.

Materials:

-

Human donor corneal rims (for primary cells) or a transformed HTM cell line (e.g., TM-1)

-

Dulbecco's Modified Eagle's Medium (DMEM) with low glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Collagenase

-

Gelatin-coated culture flasks/plates

Procedure for Primary HTM Cell Isolation:

-

Dissect the trabecular meshwork tissue from human donor corneal rims under a dissecting microscope.

-